Role as a Specific, Quantifiable Human Urinary Biomarker for Tri-o-cresyl Phosphate (TOCP) Exposure
Di-o-cresyl phosphate (DoCP) serves as a direct, specific metabolite and exposure biomarker for the neurotoxic industrial compound Tri-o-cresyl phosphate (TOCP). In human biomonitoring studies, DoCP is detected with high frequency, confirming its relevance in assessing population-level exposure. For instance, a UPLC-MS/MS analysis of urine from pregnant Canadian women detected the combined sum of DoCP and its para-isomer, Di-p-cresyl phosphate (DpCP), in 75% of samples, with concentrations ranging from <0.13 to 4.38 ng/mL [1]. This is in contrast to other common metabolites like diphenyl phosphate (DPHP), which was detected in 97% of samples at higher levels (up to 25.2 ng/mL) [1]. This difference in detection frequency and concentration range is significant; DoCP's presence is specific to TOCP or its isomer mixtures, whereas DPHP is a metabolite of several ubiquitous organophosphates, making DoCP a more specific, though less sensitive, indicator for a particular toxicant class.
| Evidence Dimension | Detection frequency in human urine samples |
|---|---|
| Target Compound Data | 75% (as sum of DoCP and DpCP), concentration range <0.13-4.38 ng/mL |
| Comparator Or Baseline | Diphenyl phosphate (DPHP): 97% detection frequency, concentration range <0.13-25.2 ng/mL |
| Quantified Difference | DoCP/DpCP is less frequently detected (-22%) and at lower maximum concentrations (-82%) than DPHP, underscoring its specificity for a narrower set of precursor organophosphates. |
| Conditions | UPLC-MS/MS analysis of 24 urine samples from pregnant Canadian women; method detection limits between 0.08 and 0.25 ng/mL. |
Why This Matters
For procurement, this data justifies the need for high-purity Di-o-cresyl phosphate as a specific analytical standard; substituting it with a different dialkyl phosphate would compromise assay accuracy for TOCP exposure assessment.
- [1] Kosarac, I., Kubwabo, C., & Foster, W. G. (2016). Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). Journal of Chromatography B, 1014, 24-30. View Source
